Jte-907

Description

a cannabinoid CB2 receptor ligand; structure in first source

Structure

3D Structure

Properties

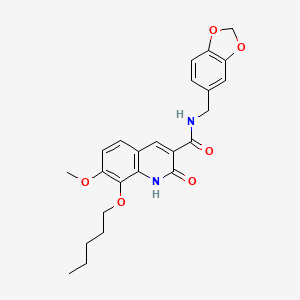

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentoxy-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O6/c1-3-4-5-10-30-22-19(29-2)9-7-16-12-17(24(28)26-21(16)22)23(27)25-13-15-6-8-18-20(11-15)32-14-31-18/h6-9,11-12H,3-5,10,13-14H2,1-2H3,(H,25,27)(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAJFFFXJYFVOC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001010010 |

Source

|

| Record name | JTE-907 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

282089-49-0 |

Source

|

| Record name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=282089-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | JTE-907 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0282089490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JTE-907 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001010010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JTE-907 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JTE-907 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DAV3Q7SNOL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

JTE-907: A Technical Guide to its Mechanism of Action as a Selective CB2 Receptor Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JTE-907, chemically known as N-(benzo[1]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist for the cannabinoid CB2 receptor.[2] Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist binds to the same receptor and elicits an opposite pharmacological response. In the case of the CB2 receptor, which is constitutively active to some extent, JTE-907 reduces the basal level of receptor signaling.[3] This is primarily achieved through the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. JTE-907 has been shown to concentration-dependently increase forskolin-stimulated cAMP production in cells expressing the CB2 receptor, a hallmark of inverse agonism at this G protein-coupled receptor (GPCR).

The CB2 receptor is predominantly expressed on hematopoietic and immune cells, and its modulation by JTE-907 leads to significant anti-inflammatory and immunomodulatory effects. These effects are not solely dependent on cAMP modulation but also involve intricate signaling cascades that influence immune cell differentiation and function.

Quantitative Data Summary

The following tables summarize the key quantitative data for JTE-907 from in vitro and in vivo studies.

Table 1: Receptor Binding Affinity (Ki) of JTE-907

| Species | Receptor | Cell Type | Ki (nM) | Reference |

| Human | CB2 | CHO cells | 35.9 | |

| Mouse | CB2 | CHO cells | 1.55 | |

| Rat | CB2 | Splenocytes | 0.38 |

Table 2: Receptor Selectivity of JTE-907 (CB2 vs. CB1)

| Species | Selectivity Ratio (CB1 Ki / CB2 Ki) | Reference |

| Human | 66 | |

| Mouse | 684 | |

| Rat | 2760 |

Table 3: In Vivo Anti-inflammatory and Anti-pruritic Activity of JTE-907

| Animal Model | Effect | Dosage | Reference |

| Carrageenan-induced mouse paw edema | Dose-dependent inhibition of edema | Oral | |

| NC mice with chronic dermatitis (atopic dermatitis model) | Suppression of spontaneous scratching and cutaneous nerve activity | 1 and 10 mg/kg/day (oral) |

Key Signaling Pathways

JTE-907's mechanism of action involves at least two distinct signaling pathways: the canonical CB2 receptor-mediated pathway involving cAMP, and a more recently identified pathway influencing T-cell differentiation.

CB2 Receptor Inverse Agonism and cAMP Modulation

As an inverse agonist, JTE-907 binds to the CB2 receptor and stabilizes it in an inactive conformation. This reduces the basal level of Gαi/o protein activation, leading to disinhibition of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.

Caption: JTE-907 signaling via CB2 receptor inverse agonism.

T-Cell Differentiation Pathway

In T helper 0 (Th0) lymphocytes, JTE-907, acting through the CB2 receptor, triggers a signaling cascade involving the phosphorylation of p38 MAP kinase and the activation of Signal Transducer and Activator of Transcription 5A (STAT5A). This pathway promotes the differentiation of Th0 cells into regulatory T cells (Tregs), characterized by the expression of FoxP3, TGF-β, and IL-10. This mechanism is crucial for the anti-inflammatory effects of JTE-907 observed in models of inflammatory bowel disease.

Caption: JTE-907-induced T cell differentiation pathway.

GPR55-Independent Signaling in Islets

Interestingly, in human and mouse pancreatic islets, JTE-907 has been shown to stimulate insulin secretion through a Gq-coupled signaling pathway that is independent of both CB2 and GPR55 receptors. This effect is associated with elevations in inositol phosphate (IP1) and intracellular calcium ([Ca2+]i), but not cAMP. This suggests an off-target effect or interaction with an as-yet-unidentified receptor in this specific cell type.

References

- 1. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PMC [pmc.ncbi.nlm.nih.gov]

JTE-907: A Technical Guide to its Role in cAMP Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907 is a potent and selective inverse agonist of the cannabinoid receptor type 2 (CB2). Its interaction with the CB2 receptor has significant implications for intracellular signaling, particularly the modulation of cyclic adenosine monophosphate (cAMP) production. This technical guide provides an in-depth analysis of the role of JTE-907 in cAMP synthesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. The information is tailored for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of JTE-907's mechanism of action.

Introduction

JTE-907, chemically known as N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a well-characterized ligand for the CB2 receptor.[3] Unlike agonists that activate a receptor to elicit a biological response, or neutral antagonists that block agonist activity, an inverse agonist binds to the same receptor and initiates a response opposite to that of the agonist. In the context of G protein-coupled receptors (GPCRs) like CB2, which are often constitutively active to some degree, inverse agonists can reduce the basal level of receptor signaling. The CB2 receptor is primarily expressed in immune cells and is a key modulator of inflammatory responses.[1]

The canonical signaling pathway for the CB2 receptor involves its coupling to inhibitory G proteins (Gi/o). Activation of the CB2 receptor by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Conversely, an inverse agonist like JTE-907 is expected to counteract this inhibitory effect, leading to an increase in cAMP production. This guide will explore the experimental evidence supporting this mechanism.

Quantitative Data on JTE-907 and cAMP Production

The effect of JTE-907 on cAMP production has been investigated in different cellular contexts, yielding results that highlight the cell-type-specific nature of its activity. The following table summarizes the key findings from two pivotal studies.

| Cell Type | JTE-907 Concentration | Effect on cAMP Production | Key Findings | Reference |

| CHO cells expressing human and mouse CB2 receptors | Concentration-dependent | Increase in forskolin-stimulated cAMP production | JTE-907 behaves as an inverse agonist, counteracting the Gi-mediated inhibition of adenylyl cyclase. | Iwamura et al., 2001[3] |

| Human and mouse islets | 10 µM | No significant change in basal or forskolin-stimulated cAMP levels | In this cell type, JTE-907's effects on insulin secretion appear to be independent of the cAMP pathway and are instead linked to Gq-coupling. | González-Mariscal et al., 2021 |

Binding Affinities (Ki) of JTE-907 for CB2 Receptors:

| Species | Ki (nM) |

| Human | 35.9 |

| Mouse | 1.55 |

| Rat | 0.38 |

Data from Iwamura et al., 2001

Signaling Pathway and Experimental Workflow

JTE-907 Signaling Pathway for cAMP Production

The following diagram illustrates the mechanism by which JTE-907, as a CB2 inverse agonist, leads to an increase in intracellular cAMP levels.

Caption: JTE-907's inverse agonism at the CB2 receptor.

Experimental Workflow for cAMP Measurement

This diagram outlines a typical experimental procedure for quantifying changes in intracellular cAMP levels in response to JTE-907 treatment.

Caption: Workflow for a cAMP accumulation assay.

Experimental Protocols

cAMP Assay in CB2-Expressing CHO Cells (Adapted from Iwamura et al., 2001)

While the full detailed protocol from the original 2001 study by Iwamura and colleagues is not publicly available, the abstract and subsequent citations indicate a methodology consistent with the following steps. This protocol is a standard representation of how such an experiment would be conducted.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or mouse CB2 receptor are cultured in appropriate media (e.g., Ham's F-12) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 24- or 48-well plates and grown to a confluent monolayer.

-

Assay Buffer: The growth medium is replaced with a serum-free assay buffer containing a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Cells are pre-incubated for a short period.

-

JTE-907 Treatment: JTE-907 is added to the wells at various concentrations to generate a dose-response curve.

-

Forskolin Stimulation: Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except for basal controls) to stimulate cAMP production.

-

Cell Lysis: After incubation, the assay is terminated, and the cells are lysed to release the intracellular cAMP.

-

cAMP Quantification: The amount of cAMP in the cell lysates is quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are expressed as a percentage of the forskolin-stimulated response, and dose-response curves are generated to determine the potency (EC50) of JTE-907.

cAMP Measurement in Human and Mouse Islets (González-Mariscal et al., 2021)

This protocol details the methodology used to assess the effect of JTE-907 on cAMP levels in pancreatic islets.

-

Islet Isolation and Culture: Islets are isolated from human donors or mice and cultured in RPMI-1640 medium.

-

Static Incubation: Groups of size-matched islets are pre-incubated for 30 minutes at 37°C in Krebs-HEPES buffer supplemented with bovine serum albumin and glucose.

-

Experimental Conditions: The islets are then incubated for 30 minutes under various conditions:

-

Basal (low glucose)

-

Basal + 10 µM JTE-907

-

Basal + 1 µM Forskolin

-

Basal + 1 µM Forskolin + 10 µM JTE-907

-

-

cAMP Extraction: Following incubation, the buffer is removed, and the islets are lysed with an ethanol/HCl solution. The samples are then dried.

-

cAMP Quantification: The dried samples are reconstituted, and the cAMP concentration is determined using a competitive immunoassay kit (e.g., cAMP-Glo™ Assay). Luminescence is measured as an indicator of cAMP levels.

-

Data Analysis: The cAMP levels for each condition are quantified and compared using appropriate statistical tests (e.g., ANOVA) to determine if JTE-907 has a significant effect.

Discussion and Conclusion

The available evidence demonstrates that JTE-907 functions as a CB2 receptor inverse agonist, leading to a concentration-dependent increase in forskolin-stimulated cAMP production in recombinant cell lines expressing the receptor. This is consistent with the canonical understanding of CB2 receptor signaling, where an inverse agonist would alleviate the constitutive inhibitory tone of the Gi/o protein on adenylyl cyclase.

However, the study by González-Mariscal et al. (2021) in pancreatic islets introduces an important layer of complexity. Their finding that JTE-907 does not alter cAMP levels in this native cell type suggests that the cellular context and the presence of other signaling pathways can significantly influence the drug's mechanism of action. In islets, JTE-907 appears to signal through a Gq-coupled pathway, independent of cAMP modulation.

For researchers and drug development professionals, these findings underscore the importance of characterizing the activity of a compound in multiple, physiologically relevant systems. While JTE-907's role as a CB2 inverse agonist that modulates cAMP is well-established in certain contexts, its "off-target" or alternative signaling effects in other tissues may lead to different and potentially therapeutically relevant outcomes. Future research should continue to explore these context-dependent signaling properties of JTE-907 and other CB2 receptor ligands.

References

- 1. In vitro and in vivo pharmacology of synthetic olivetol- or resorcinol-derived cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of cannabinoid receptor ligands in tissues natively expressing cannabinoid CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Pharmacological Profile of JTE-907: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907, N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a potent and selective inverse agonist of the cannabinoid receptor type 2 (CB2).[1][3] This document provides a comprehensive overview of the pharmacological properties of JTE-907, including its binding affinity, selectivity, and functional activity in various in vitro and in vivo models. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts. JTE-907 has demonstrated significant anti-inflammatory properties and modulates immune responses through distinct signaling cascades, highlighting its therapeutic potential.[1]

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The CB2 receptor, primarily expressed in immune cells, has emerged as a promising therapeutic target for inflammatory and autoimmune diseases. JTE-907 is a synthetic, non-cannabinoid ligand that exhibits high affinity and selectivity for the CB2 receptor, acting as an inverse agonist. This profile distinguishes it from classical cannabinoid agonists and presents a unique mechanism for modulating immune function. This guide synthesizes the current knowledge on the pharmacological characteristics of JTE-907.

Physicochemical Properties

| Property | Value |

| Chemical Name | N-(1,3-Benzodioxol-5-ylmethyl)-1,2-dihydro-7-methoxy-2-oxo-8-(pentyloxy)-3-quinolinecarboxamide |

| Molecular Formula | C24H26N2O6 |

| Molecular Weight | 438.48 g/mol |

| CAS Number | 282089-49-0 |

Pharmacodynamics: Receptor Binding and Selectivity

JTE-907 demonstrates high-affinity binding to human, mouse, and rat CB2 receptors. Its selectivity for the CB2 receptor over the CB1 receptor is a key feature of its pharmacological profile.

Table 1: Radioligand Binding Affinity (Ki) of JTE-907

| Receptor Species | Ki (nM) |

| Human CB2 | 35.9 |

| Mouse CB2 | 1.55 |

| Rat CB2 | 0.38 |

Table 2: Receptor Selectivity of JTE-907 (CB1 Ki / CB2 Ki)

| Species | Selectivity Ratio (CB1/CB2) |

| Human | 66 |

| Mouse | 684 |

| Rat | 2760 |

In Vitro Pharmacology

Inverse Agonism at the CB2 Receptor

As an inverse agonist, JTE-907 inhibits the basal activity of the CB2 receptor. This is demonstrated by its ability to increase forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in cells expressing the CB2 receptor, a response opposite to that of CB2 agonists which typically inhibit adenylyl cyclase and decrease cAMP levels.

Table 3: In Vitro Functional Activity of JTE-907

| Assay | Effect |

| Forskolin-stimulated cAMP accumulation | Concentration-dependent increase |

Gq-Coupled Agonism in Pancreatic Islets

Interestingly, in human and mouse pancreatic islets, JTE-907 has been shown to act as a Gq-coupled agonist, stimulating insulin secretion. This effect is independent of CB2 and GPR55 receptors and is associated with increases in inositol monophosphate (IP1) and intracellular calcium ([Ca2+]i).

In Vivo Pharmacology

JTE-907 exhibits significant anti-inflammatory effects in various animal models.

Table 4: In Vivo Anti-inflammatory Activity of JTE-907

| Animal Model | Effect |

| Carrageenan-induced paw edema (mouse) | Dose-dependent inhibition of edema |

| Dinitrofluorobenzene-induced ear swelling (mouse) | Significant inhibition of swelling |

| DNBS-induced colitis (mouse) | Amelioration of inflammation |

Signaling Pathways

JTE-907 modulates distinct signaling pathways depending on the cellular context.

CB2 Receptor-Mediated Signaling in T-Cells

In T-helper (Th0) lymphocytes, JTE-907 promotes differentiation towards a regulatory T-cell (Treg) phenotype. This immunomodulatory effect is mediated through the activation of p38 mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription 5A (STAT5A).

Caption: JTE-907 signaling in T-cell differentiation.

Gq-Coupled Signaling in Pancreatic Islets

In pancreatic islets, JTE-907 acts as an agonist at an unidentified Gq-coupled receptor, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that culminate in insulin secretion.

Caption: Gq-coupled signaling of JTE-907 in pancreatic islets.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of JTE-907 for the CB2 receptor.

-

Materials:

-

Membrane preparations from cells expressing the target CB receptor (e.g., CHO-hCB2).

-

Radioligand: [3H]CP55,940.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.1% (w/v) fatty acid-free BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% (w/v) BSA, pH 7.4.

-

Unlabeled CP55,940 for determining non-specific binding.

-

JTE-907 dilutions.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of JTE-907 in binding buffer.

-

In a 96-well plate, add binding buffer, [3H]CP55,940 (at a concentration near its Kd), and membrane preparation to wells for total binding.

-

For non-specific binding, add a high concentration of unlabeled CP55,940 in place of JTE-907.

-

For competitive binding, add the JTE-907 dilutions.

-

Incubate the plate with gentle agitation.

-

Rapidly filter the contents of each well through glass fiber filters and wash with ice-cold wash buffer.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Calculate Ki values using the Cheng-Prusoff equation.

-

Caption: Workflow for the radioligand binding assay.

cAMP Accumulation Assay

This protocol measures the inverse agonist activity of JTE-907 by quantifying its effect on forskolin-stimulated cAMP levels.

-

Materials:

-

CHO cells stably expressing the human CB2 receptor (CHO-hCB2).

-

Forskolin.

-

JTE-907 dilutions.

-

cAMP assay kit (e.g., HTRF-based).

-

Cell culture medium and reagents.

-

-

Procedure:

-

Seed CHO-hCB2 cells in a 96-well plate and culture overnight.

-

Pre-incubate cells with various concentrations of JTE-907.

-

Stimulate the cells with forskolin.

-

Lyse the cells and measure intracellular cAMP levels according to the assay kit manufacturer's instructions (e.g., HTRF).

-

Analyze the data to determine the concentration-dependent effect of JTE-907 on cAMP accumulation.

-

Caption: Workflow for the cAMP accumulation assay.

Carrageenan-Induced Paw Edema

This protocol describes an in vivo model to assess the anti-inflammatory effects of JTE-907.

-

Materials:

-

C57BL/6 mice.

-

Carrageenan solution (e.g., 1% in saline).

-

JTE-907 formulation for oral administration.

-

Plethysmometer or calipers for measuring paw volume/thickness.

-

-

Procedure:

-

Administer JTE-907 or vehicle orally to the mice.

-

After a defined pre-treatment time, inject carrageenan (e.g., 50 µl of 1% solution) into the subplantar region of the right hind paw.

-

Measure the paw volume or thickness at baseline and at various time points after carrageenan injection.

-

Calculate the percentage of edema inhibition for the JTE-907 treated groups compared to the vehicle control group.

-

Caption: Workflow for the carrageenan-induced paw edema model.

Conclusion

JTE-907 is a valuable pharmacological tool for investigating the role of the CB2 receptor in health and disease. Its high selectivity and inverse agonist properties at the CB2 receptor, coupled with its demonstrated in vivo anti-inflammatory efficacy, make it a compound of significant interest for the development of novel therapeutics for inflammatory disorders. The unexpected Gq-coupled agonism in pancreatic islets warrants further investigation and highlights the complex pharmacology of this molecule. The detailed protocols and signaling pathway diagrams provided in this guide are intended to support and stimulate future research into the therapeutic potential of JTE-907 and other CB2 receptor modulators.

References

- 1. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Direct Stimulatory Effects of the CB2 Ligand JTE 907 in Human and Mouse Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: JTE-907 Binding Affinity and Signaling at the CB2 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics and functional activity of JTE-907, a selective inverse agonist for the cannabinoid type 2 (CB2) receptor. The document details its binding affinity across different species, receptor selectivity, the experimental methods used for its characterization, and its complex signaling sequelae.

Quantitative Binding Affinity and Selectivity

JTE-907, chemically known as N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, demonstrates a high binding affinity for the CB2 receptor, with notable variations across species. Its designation as a selective ligand is supported by a significantly lower affinity for the cannabinoid type 1 (CB1) receptor.

Binding Affinity (Ki) for CB2 Receptors

The inhibitory constant (Ki) is a measure of a ligand's binding affinity, where a lower Ki value indicates a higher affinity. The Ki values for JTE-907 have been determined in membranes from cells expressing recombinant human and mouse CB2 receptors, as well as from rat splenocytes, which endogenously express the receptor[1][3].

| Species | Receptor Source | Ki (nM) |

| Human | CHO Cell Membranes | 35.9[1] |

| Mouse | CHO Cell Membranes | 1.55 |

| Rat | Splenocytes | 0.38 |

CB2 vs. CB1 Receptor Selectivity

Selectivity is a critical parameter in drug development, minimizing off-target effects. JTE-907 exhibits a strong preference for the CB2 receptor over the CB1 receptor. The selectivity ratio, calculated as (Ki for CB1) / (Ki for CB2), highlights this preference.

| Species | CB1 Receptor Source | Selectivity Ratio (CB1/CB2) |

| Human | CHO Cell Membranes | 66-fold |

| Mouse | Cerebellum | 684-fold |

| Rat | Cerebellum | 2760-fold |

Experimental Protocols

The characterization of JTE-907 involves several key in vitro assays. The following sections describe the detailed methodologies for receptor binding and functional signaling assays.

Radioligand Displacement Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (JTE-907) by measuring its ability to displace a known radiolabeled ligand from the CB2 receptor.

Objective: To calculate the inhibitory constant (Ki) of JTE-907 for the CB2 receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably transfected with the human CB2 receptor, or from tissues endogenously expressing the receptor (e.g., rat splenocytes).

-

Radioligand: A high-affinity CB1/CB2 agonist, such as [³H]CP55,940.

-

Test Compound: JTE-907, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing a fatty-acid-free bovine serum albumin (BSA) to reduce non-specific binding.

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Protocol:

-

Preparation: Cell membranes (20-40 µg of protein) are pre-incubated in the assay buffer.

-

Incubation: The membranes are incubated with a fixed concentration of the radioligand ([³H]CP55,940, typically at its Kd concentration) and varying concentrations of the unlabeled test compound, JTE-907.

-

Control Groups:

-

Total Binding: Membranes are incubated with only the radioligand to determine the maximum binding.

-

Non-Specific Binding: Membranes are incubated with the radioligand and a high concentration of a non-labeled, potent cannabinoid agonist (e.g., WIN55,212-2) to saturate the receptors and measure binding to non-receptor components.

-

-

Equilibrium: The reaction is incubated at 30°C for 60-90 minutes to allow binding to reach equilibrium.

-

Termination & Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed immediately with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: The radioactivity trapped on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of JTE-907 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay

This functional assay is used to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a Gi/o-coupled receptor like CB2.

Objective: To characterize the functional activity of JTE-907 by measuring its effect on cAMP levels.

Materials:

-

Cells: CHO cells expressing the human CB2 receptor.

-

Stimulant: Forskolin (an adenylyl cyclase activator).

-

PDE Inhibitor: Isobutylmethylxanthine (IBMX) to prevent cAMP degradation.

-

Test Compound: JTE-907.

-

cAMP Detection Kit: A competitive immunoassay kit (e.g., HTRF, ELISA).

Protocol:

-

Cell Culture: Cells are cultured to an appropriate confluency in multi-well plates.

-

Pre-incubation: Cells are pre-incubated with IBMX for a short period (e.g., 20 minutes) to inhibit phosphodiesterases.

-

Treatment: Cells are then treated with varying concentrations of JTE-907 in the presence of a fixed concentration of forskolin (e.g., 1 µM). Forskolin directly stimulates adenylyl cyclase, leading to a large production of cAMP.

-

Incubation: The reaction is incubated for 30 minutes at 37°C.

-

Cell Lysis: The reaction is stopped, and cells are lysed according to the detection kit's protocol.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is measured using the detection kit.

-

Data Analysis:

-

An agonist at the Gi/o-coupled CB2 receptor would inhibit adenylyl cyclase, thus decreasing the forskolin-stimulated cAMP levels.

-

An inverse agonist like JTE-907 inhibits the constitutive activity of the receptor, relieving the basal inhibition on adenylyl cyclase, and thus increasing the forskolin-stimulated cAMP levels.

-

A neutral antagonist would have no effect on its own but would block the effect of an agonist.

-

Signaling Pathways of JTE-907

JTE-907's interaction with the CB2 receptor and other cellular components can trigger distinct signaling cascades depending on the cellular context.

Canonical Inverse Agonism at CB2 Receptor

The CB2 receptor is canonically coupled to the inhibitory G-protein, Gi/o. Many GPCRs, including CB2, exhibit some level of constitutive (basal) activity even without a ligand. JTE-907 acts as an inverse agonist, binding to the receptor and stabilizing it in an inactive conformation. This reduces the basal level of Gi/o protein activation, which in turn relieves the constitutive inhibition of adenylyl cyclase (AC). The net effect is an increase in the cell's ability to produce cyclic AMP (cAMP) when stimulated by an activator like forskolin.

T-Cell Differentiation Pathway

In the context of immune modulation, JTE-907 has been shown to influence T-cell differentiation. Within naïve CD4+ T lymphocytes, JTE-907 binding to the CB2 receptor initiates a signaling cascade that involves the phosphorylation of p38 MAP kinase and the activation of the STAT5A transcription factor. This pathway promotes the differentiation of these cells into a regulatory T-cell (Treg) phenotype, which is characterized by the expression of FoxP3, TGF-β, and IL-10, contributing to its anti-inflammatory effects.

Off-Target Gq-Coupled Signaling in Islet Cells

Interestingly, in human and mouse pancreatic islets, JTE-907 exhibits effects that are independent of the CB2 receptor. It has been observed to stimulate insulin secretion by acting as an agonist at an unidentified Gq-coupled receptor. This activation leads to the stimulation of Phospholipase C (PLC), which hydrolyzes PIP2 into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), and its downstream metabolite, inositol monophosphate (IP1), accumulates. These signaling events promote insulin secretion and β-cell proliferation. This highlights the importance of characterizing compound activity in various tissue types.

References

- 1. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-907: An In-Depth Technical Guide for Studying Cannabinoid Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of JTE-907, a potent and selective cannabinoid receptor 2 (CB2) inverse agonist. It details its pharmacological properties, mechanism of action, and its application in studying cannabinoid receptor signaling pathways, supported by experimental protocols and data.

Introduction to JTE-907

JTE-907, with the chemical name N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a valuable research tool for investigating the physiological and pathological roles of the CB2 receptor.[2] As a selective inverse agonist, it not only blocks the effects of CB2 agonists but also reduces the basal activity of the receptor, making it instrumental in elucidating the constitutive activity of CB2 receptors.[2][3] Its anti-inflammatory properties have been demonstrated in various in vivo models, highlighting its potential for therapeutic development.

Pharmacological Profile of JTE-907

The utility of JTE-907 as a research tool is underscored by its high affinity and selectivity for the CB2 receptor across different species.

Table 1: Binding Affinity (Ki) of JTE-907 for CB2 Receptors

| Species | Receptor | Ki (nM) | Cell Type/Tissue | Reference |

| Human | CB2 | 35.9 | CHO cells | |

| Mouse | CB2 | 1.55 | CHO cells | |

| Rat | CB2 | 0.38 | Splenocytes |

Table 2: Selectivity of JTE-907 for CB2 over CB1 Receptors

| Species | Selectivity Ratio (CB1 Ki / CB2 Ki) | Reference |

| Human | 66 | |

| Mouse | 684 | |

| Rat | 2760 |

Mechanism of Action and Signaling Pathways

JTE-907 modulates cannabinoid receptor signaling through multiple pathways. Its primary mechanism is as a CB2 receptor inverse agonist, but it also exhibits off-target effects involving Gq-coupled signaling.

CB2 Receptor Inverse Agonism and cAMP Modulation

JTE-907 demonstrates inverse agonism at the CB2 receptor by increasing the production of cyclic adenosine monophosphate (cAMP) in cells expressing the receptor. This is in contrast to CB2 agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels. This property is crucial for studying the constitutive activity of the CB2 receptor.

Gq-Coupled Signaling and Intracellular Calcium Mobilization

Interestingly, in certain cell types, such as pancreatic islets, JTE-907 has been shown to act as a Gq-coupled receptor agonist, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium ([Ca2+]i) and IP1 levels, a stable metabolite of IP3. This effect appears to be independent of the CB2 receptor and GPR55.

p38 MAPK and STAT5A Signaling in T-Cell Differentiation

JTE-907 has been demonstrated to influence the differentiation of T helper (Th) cells towards a regulatory T-cell (Treg) phenotype. This immunomodulatory effect is mediated through the activation of the p38 mitogen-activated protein kinase (MAPK) and Signal Transducer and Activator of Transcription 5A (STAT5A) signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing JTE-907 to study cannabinoid receptor signaling.

In Vitro Assays

This protocol is for determining the binding affinity of JTE-907 to the CB2 receptor.

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human or mouse CB2 receptor, or rat splenocytes endogenously expressing the CB2 receptor are used.

-

Membrane Preparation: Cells are harvested, washed in a buffer (e.g., 50 mM Tris-HCl, pH 7.4), and then homogenized. The homogenate is centrifuged at low speed to remove nuclei and debris, followed by a high-speed centrifugation to pellet the membranes. The final membrane pellet is resuspended in the assay buffer.

-

Binding Reaction:

-

In a 96-well plate, add membrane homogenate.

-

Add a known concentration of a radiolabeled cannabinoid agonist (e.g., [3H]CP55,940).

-

Add varying concentrations of JTE-907.

-

For non-specific binding, add a high concentration of a non-labeled cannabinoid agonist (e.g., WIN55,212-2).

-

Incubate at 30°C for 60 minutes.

-

-

Detection: The reaction is terminated by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer. The radioactivity retained on the filter is measured by liquid scintillation counting.

-

Data Analysis: The Ki values are calculated using the Cheng-Prusoff equation.

This protocol measures the inverse agonist activity of JTE-907.

-

Cell Culture: CHO cells expressing the human or mouse CB2 receptor are seeded in 96-well plates.

-

Assay Procedure:

-

Cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of JTE-907.

-

Stimulate the cells with forskolin to activate adenylyl cyclase.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Detection: The reaction is stopped, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

-

Data Analysis: The concentration-dependent increase in cAMP production in the presence of JTE-907 is determined.

This protocol is used to assess JTE-907's effect on Gq-coupled signaling.

-

Cell Culture and Dye Loading:

-

Cells (e.g., pancreatic islets) are seeded on glass coverslips.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.

-

-

Imaging:

-

The coverslip is mounted on a fluorescence microscope equipped with a ratiometric imaging system.

-

Cells are alternately excited at 340 nm and 380 nm, and the emission is collected at 510 nm.

-

A baseline fluorescence ratio is recorded before the addition of JTE-907.

-

JTE-907 is added to the perfusion buffer, and the change in the fluorescence ratio is recorded over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is calculated and converted to intracellular calcium concentration.

This protocol is for detecting the activation of p38 MAPK and STAT5A.

-

Cell Culture and Treatment: Naïve CD4+ T lymphocytes are cultured and treated with JTE-907 for various time points.

-

Protein Extraction and Quantification: Cells are lysed, and the protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of p38 MAPK and STAT5A.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.

In Vivo Assays

This is a classic model of acute inflammation to assess the anti-inflammatory effects of JTE-907.

-

Animals: Male mice (e.g., C57BL/6) are used.

-

Procedure:

-

JTE-907 is administered orally at various doses.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw.

-

The volume of the paw is measured at different time points after the carrageenan injection using a plethysmometer.

-

-

Data Analysis: The increase in paw volume is calculated as an index of edema. The percentage inhibition of edema by JTE-907 is determined by comparing the paw volume of treated animals with that of vehicle-treated controls.

Conclusion

JTE-907 is a multifaceted pharmacological tool that has been instrumental in advancing our understanding of cannabinoid receptor signaling. Its high selectivity and inverse agonist activity at the CB2 receptor make it an invaluable asset for dissecting the roles of this receptor in health and disease. Furthermore, the discovery of its off-target effects on Gq-coupled signaling pathways underscores the importance of comprehensive characterization of even highly selective ligands. This guide provides researchers with the foundational knowledge and detailed protocols necessary to effectively utilize JTE-907 in their investigations into the complex world of cannabinoid signaling.

References

JTE-907 in Models of Atopic Dermatitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pre-clinical research on JTE-907, a selective cannabinoid CB2 receptor antagonist/inverse agonist, in the context of atopic dermatitis (AD) models. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed signaling pathways.

Core Findings: JTE-907 Demonstrates Anti-Pruritic and Anti-Inflammatory Potential

JTE-907 has been investigated for its therapeutic potential in atopic dermatitis, primarily focusing on its ability to alleviate two of the most burdensome symptoms of the disease: pruritus (itching) and inflammation. Pre-clinical studies, predominantly in the NC/Nga mouse model which spontaneously develops AD-like symptoms, have shown that oral administration of JTE-907 can significantly suppress scratching behavior and, at higher doses, tend to alleviate dermatitis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal study by Maekawa et al. (2006) investigating the effects of JTE-907 in an NC/Nga mouse model of atopic dermatitis.

Table 1: Effect of JTE-907 on Spontaneous Scratching Behavior in NC/Nga Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration of Treatment | Mean Scratching Bouts (per 20 min) | % Inhibition of Scratching |

| Vehicle | - | 20 days | ~150 | - |

| JTE-907 | 1 | 20 days | ~75 | ~50% |

| JTE-907 | 10 | 20 days | ~50 | ~67% |

| Tacrolimus | 1 | 20 days | ~60 | ~60% |

| Betamethasone | 1 | 20 days | ~80 | ~47% |

Data are approximated from graphical representations in the cited literature.

Table 2: Effect of JTE-907 on Dermatitis Score in NC/Nga Mice

| Treatment Group | Dose (mg/kg/day, p.o.) | Duration of Treatment | Mean Dermatitis Score |

| Vehicle | - | 20 days | ~6.5 |

| JTE-907 | 1 | 20 days | ~6.0 |

| JTE-907 | 10 | 20 days | ~4.5 |

| Tacrolimus | 1 | 20 days | ~4.0 |

| Betamethasone | 1 | 20 days | ~6.5 |

Data are approximated from graphical representations in the cited literature. A lower score indicates less severe dermatitis.

Experimental Protocols

This section details the methodologies employed in the key pre-clinical studies of JTE-907 in atopic dermatitis models.

NC/Nga Mouse Model of Atopic Dermatitis

-

Animal Model: Male NC/Nga mice are a commonly used inbred strain that spontaneously develops skin lesions resembling human atopic dermatitis when housed under conventional (non-specific pathogen-free) conditions.[1][2] The dermatitis is characterized by erythema, edema, excoriation, and dryness, accompanied by a significant increase in scratching behavior.[3]

-

Induction of Dermatitis: Dermatitis typically develops spontaneously from 6-8 weeks of age under conventional housing conditions.[1][3] The severity of the dermatitis can be scored based on the extent and severity of skin lesions (e.g., erythema/hemorrhage, edema, excoriation/erosion, and dryness/scaling) on different body parts, with a higher score indicating more severe dermatitis.

-

Drug Administration: In the study by Maekawa et al. (2006), JTE-907 was suspended in a 0.5% carboxymethylcellulose sodium solution and administered orally (p.o.) once daily for 20 days.

Quantification of Spontaneous Scratching Behavior

-

Methodology: Spontaneous scratching behavior is a key indicator of pruritus in mouse models of atopic dermatitis. This is typically quantified by observing the mice in a dedicated observation cage and manually counting the number of scratching bouts over a defined period (e.g., 20 minutes). A scratching bout is defined as a series of rapid up-and-down movements of the hind paw directed towards the body.

-

Automated Systems: More advanced, automated systems for quantifying scratching behavior are also available. These systems often use video analysis or other sensor-based technologies to provide a more objective and continuous measurement of scratching activity.

Dinitrofluorobenzene (DNFB)-Induced Contact Hypersensitivity Model

While not a specific model for atopic dermatitis, this model is used to assess the general anti-inflammatory properties of compounds.

-

Animal Model: Female BALB/c mice.

-

Induction of Inflammation:

-

Sensitization: A solution of DNFB in a vehicle (e.g., acetone and olive oil) is applied to the shaved abdomen of the mice.

-

Challenge: Several days after sensitization, a lower concentration of DNFB solution is applied to the ear to elicit an inflammatory response.

-

-

Measurement of Inflammation: Ear swelling is measured using a caliper at various time points after the challenge as an indicator of the inflammatory response.

-

Drug Administration: JTE-907 is administered orally at different doses prior to the ear challenge to assess its ability to inhibit the inflammatory response.

Signaling Pathways and Mechanism of Action

JTE-907 is a selective inverse agonist of the cannabinoid CB2 receptor. CB2 receptors are G protein-coupled receptors (GPCRs) primarily expressed on immune cells.

Proposed Signaling Pathway of JTE-907 in Atopic Dermatitis

As an inverse agonist, JTE-907 is thought to bind to the CB2 receptor and stabilize it in an inactive conformation, thereby reducing its basal level of signaling. The primary signaling pathway for CB2 receptors involves coupling to Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By acting as an inverse agonist, JTE-907 is expected to increase intracellular cAMP levels.

The anti-inflammatory and anti-pruritic effects of JTE-907 in atopic dermatitis models are likely mediated through its action on various immune cells and potentially sensory neurons present in the skin. A study in a model of inflammatory bowel disease suggests that JTE-907 can promote the differentiation of T cells into anti-inflammatory regulatory T cells (Tregs) through a pathway involving p38 MAPK and STAT5A activation. This mechanism may also contribute to its effects in atopic dermatitis.

Experimental Workflow for Evaluating JTE-907 in the NC/Nga Mouse Model

The following diagram illustrates the typical experimental workflow for assessing the efficacy of JTE-907 in the NC/Nga mouse model of atopic dermatitis.

Conclusion

JTE-907, as a selective CB2 receptor inverse agonist, has demonstrated promising anti-pruritic and anti-inflammatory effects in a well-established mouse model of atopic dermatitis. The data suggests a dose-dependent reduction in scratching behavior and a tendency towards the alleviation of skin lesions. The proposed mechanism of action involves the modulation of intracellular signaling pathways, potentially leading to an increase in Treg differentiation and a subsequent reduction in the inflammatory response characteristic of atopic dermatitis. Further research is warranted to fully elucidate the specific cellular and molecular mechanisms underlying the therapeutic effects of JTE-907 and to explore its potential as a novel treatment for atopic dermatitis in humans.

References

JTE-907 in Inflammatory Bowel Disease Research: A Technical Guide to its Mechanism and Preclinical Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JTE-907, a selective cannabinoid receptor 2 (CB2) ligand, and its role in preclinical research for inflammatory bowel disease (IBD). It details the compound's mechanism of action, summarizes key quantitative outcomes from experimental models, and provides the necessary protocols and pathway diagrams for a comprehensive understanding of its therapeutic potential.

Introduction: The CB2 Receptor as a Therapeutic Target in IBD

Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is a chronic inflammatory disorder of the gastrointestinal tract. The endocannabinoid system has emerged as a significant modulator of gut homeostasis and inflammation.[1][2] A key component of this system, the cannabinoid receptor 2 (CB2), is primarily expressed on immune cells and is implicated in regulating inflammatory responses.[1][3][4] This expression profile makes the CB2 receptor an attractive therapeutic target for IBD, as its activation may offer potent immunomodulatory effects without the psychoactive side effects associated with CB1 receptor activation.

JTE-907 is a selective ligand for the CB2 receptor. While characterized in vitro as an inverse agonist—a ligand that binds to the same receptor as an agonist but induces an opposite pharmacological response—it has demonstrated potent anti-inflammatory effects in vivo. This guide explores the preclinical evidence supporting JTE-907's efficacy in IBD models and elucidates the signaling pathways responsible for its paradoxical anti-inflammatory activity.

Mechanism of Action: Treg Differentiation

The primary anti-inflammatory mechanism of JTE-907 in the context of IBD is its ability to drive the differentiation of naive T helper (Th0) cells towards a regulatory T cell (Treg) phenotype. This action shifts the immune balance from a pro-inflammatory to an anti-inflammatory, tolerogenic state.

The signaling cascade initiated by JTE-907 binding to the CB2 receptor on Th0 lymphocytes involves the phosphorylation of p38 mitogen-activated protein kinase (MAPK) and the subsequent activation of the Signal Transducer and Activator of Transcription 5A (STAT5A). This pathway culminates in the upregulation of key markers characteristic of the Treg lineage, including the transcription factor FoxP3 and the anti-inflammatory cytokines Transforming Growth Factor-beta (TGF-β) and Interleukin-10 (IL-10). By promoting the expansion of this immunosuppressive cell population in the gut, JTE-907 effectively dampens the aberrant inflammatory response characteristic of IBD.

Preclinical Efficacy in an IBD Model

JTE-907 has been evaluated in the dinitrobenzene sulfonic acid (DNBS)-induced colitis mouse model, which mimics features of Crohn's disease. Studies show that treatment with JTE-907 significantly ameliorates disease severity.

Experimental Protocol: DNBS-Induced Colitis

A representative protocol for assessing the efficacy of JTE-907 in a DNBS-induced colitis model is outlined below.

-

Animal Model : Male C57BL mice are used.

-

Acclimatization : Animals are acclimatized for a minimum of one week under standard laboratory conditions.

-

Induction of Colitis : Colitis is induced by a single intrarectal administration of DNBS (e.g., 4 mg in 100 µL of 50% ethanol) using a catheter. Control animals receive 50% ethanol vehicle.

-

Treatment Protocol : JTE-907 is administered orally once daily, beginning 24 hours after DNBS induction. A vehicle control group is run in parallel.

-

Monitoring and Endpoints :

-

Daily : Body weight, stool consistency, and presence of blood are recorded to calculate a Disease Activity Index (DAI).

-

Termination : Animals are euthanized at a predetermined time point (e.g., 48 hours or longer for chronic studies).

-

Sample Collection : Colon tissue is collected for length measurement, histological analysis, and assessment of molecular markers. Lamina propria lymphocytes are isolated for flow cytometry.

-

-

Analysis :

-

Macroscopic : Colon length, colon weight-to-length ratio, and spleen weight.

-

Histological : Tissue sections are stained (e.g., H&E) and scored for inflammation severity, crypt damage, and cellular infiltration.

-

Molecular : Colon tissue homogenates are analyzed for NF-κB activation and expression of adhesion molecules.

-

Cellular : Flow cytometry is used to quantify the population of CD4+CD25+FoxP3+ Treg cells in the lamina propria.

-

Summary of Quantitative and Qualitative Outcomes

Oral administration of JTE-907 in the DNBS-induced colitis model leads to significant improvements across multiple disease parameters.

| Parameter Assessed | Vehicle Control Group (DNBS) | JTE-907 Treated Group (DNBS + JTE-907) | Therapeutic Effect of JTE-907 | Citation |

| Body Weight | Significant weight loss observed | Attenuated body weight loss | Protective | |

| Disease Score | High disease score (reflecting stool consistency, bleeding) | Reduced disease score | Ameliorative | |

| NF-κB Activation | High levels of activation in colon tissue | Prevention of NF-κB activation | Anti-inflammatory | |

| Adhesion Molecules | Increased expression in colon tissue | Reduction in expression | Anti-inflammatory | |

| Lamina Propria Treg Cells | Baseline levels | Increase in CD4+CD25+FoxP3+ cell population | Immunomodulatory |

Immunomodulatory Effects in the Gut Mucosa

The therapeutic action of JTE-907 is rooted in its ability to reshape the local immune environment within the intestinal mucosa. By preventing the activation of NF-κB, a master regulator of pro-inflammatory gene transcription, JTE-907 curtails the production of inflammatory mediators. Simultaneously, its core mechanism of promoting Treg differentiation leads to an enriched population of these suppressive cells in the gut's lamina propria. These Tregs actively suppress inflammation through the release of cytokines like IL-10 and TGF-β, thereby restoring immune homeostasis and protecting the mucosal tissue from inflammatory damage.

Conclusion and Future Directions

The preclinical data strongly support the therapeutic potential of JTE-907 in the management of IBD. Its unique mechanism of action, centered on the promotion of a Treg-dominant immune phenotype via the CB2 receptor, offers a targeted approach to resolving gut inflammation. By mitigating weight loss, reducing disease activity scores, and suppressing key inflammatory mediators like NF-κB, JTE-907 demonstrates a robust anti-colitic profile in animal models.

Future research should focus on further elucidating the complex pharmacology of JTE-907, particularly reconciling its in vitro inverse agonism with its clear in vivo anti-inflammatory benefits. Investigating its efficacy in other IBD models, such as DSS-induced colitis, and exploring its long-term safety and pharmacokinetic profile will be critical steps in advancing this compound or other CB2-targeting ligands toward clinical development for autoimmune and inflammatory diseases.

References

- 1. Involvement of the cannabinoid system in chronic inflammatory intestinal diseases: opportunities for new therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of the Cannabinoid 2 Receptor (CB2) Protects Against Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of Cannabinoids on Intestinal Motility, Barrier Permeability, and Therapeutic Potential in Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

JTE-907: A Technical Guide to its Influence on T Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JTE-907, a selective inverse agonist of the cannabinoid receptor 2 (CB2), and its significant impact on the differentiation of T lymphocytes. The document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Core Concepts: JTE-907 and T Cell Differentiation

JTE-907 is a potent and selective ligand for the CB2 receptor, which is primarily expressed on hematopoietic cells and plays a crucial role in regulating immune responses.[1][2] As an inverse agonist, JTE-907 exhibits anti-inflammatory properties.[1][3] A pivotal aspect of its immunomodulatory function lies in its ability to direct the differentiation of naive CD4+ T cells, particularly promoting the generation of regulatory T cells (Tregs).[1]

Tregs, characterized by the expression of the transcription factor FoxP3, are essential for maintaining immune homeostasis and preventing autoimmune diseases. JTE-907 has been shown to drive the differentiation of naive T helper 0 (Th0) cells towards a Treg phenotype, marked by the expression of FoxP3, Transforming Growth Factor-beta (TGF-β), and Interleukin-10 (IL-10). This targeted differentiation has significant therapeutic implications for autoimmune and inflammatory disorders.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of JTE-907 on T cell differentiation and its therapeutic efficacy in a preclinical model of inflammatory bowel disease.

Table 1: In Vitro Effect of JTE-907 on Treg Differentiation Markers

| Marker | Treatment | Result | Reference |

| FoxP3 Expression | JTE-907 | Significant Increase | |

| IL-10 Production | JTE-907 | Significant Increase | |

| TGF-β Production | JTE-907 | Significant Increase | |

| p38 Phosphorylation | JTE-907 | Increased | |

| STAT5A Activation | JTE-907 | Increased |

Table 2: In Vivo Efficacy of JTE-907 in a Mouse Model of Colitis

| Parameter | Treatment | Result | Time Point | Reference |

| CD4+CD25+FoxP3+ Cells (Lamina Propria) | JTE-907 | Significant Increase | 24 hours post-disease onset | |

| Disease Severity Score | JTE-907 | Reduction | 48 hours post-disease onset | |

| Body Weight Loss | JTE-907 | Reduction | Long-term treatment | |

| NF-κB Activation | JTE-907 | Prevention | Long-term treatment | |

| Adhesion Molecule Expression | JTE-907 | Reduction | Long-term treatment |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling cascade initiated by JTE-907 in T cells and a typical experimental workflow for studying its effects on T cell differentiation.

Experimental Protocols

In Vitro T Cell Differentiation

This protocol is adapted from methodologies used to study the effects of JTE-907 on naive CD4+ T cell differentiation.

1. Isolation of Naive CD4+ T Cells:

-

Spleens are harvested from C57BL/6 mice.

-

A single-cell suspension is prepared by mechanical disruption.

-

Naive CD4+ T cells are isolated using a naive CD4+ T cell isolation kit (e.g., Miltenyi Biotec) according to the manufacturer's instructions. Purity should be assessed by flow cytometry.

2. T Cell Culture and Differentiation:

-

24-well plates are coated with anti-CD3ε antibody (1 µg/mL in PBS) overnight at 4°C.

-

Wells are washed with sterile PBS.

-

Isolated naive CD4+ T cells are seeded at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

-

Soluble anti-CD28 antibody (1 µg/mL) is added to the culture.

-

JTE-907 is added to the treatment group at the desired concentration (e.g., 1 µM). A vehicle control (e.g., DMSO) is used for the control group.

-

Cells are cultured for 3-5 days at 37°C in a 5% CO2 incubator.

3. Analysis of T Cell Differentiation:

-

Flow Cytometry for FoxP3: Cells are harvested, stained for surface markers (e.g., CD4, CD25), and then fixed, permeabilized, and stained for intracellular FoxP3 using a FoxP3 staining buffer set and a fluorescently labeled anti-FoxP3 antibody.

-

ELISA for Cytokine Production: Supernatants from the cell cultures are collected, and the concentrations of IL-10 and TGF-β are measured using commercially available ELISA kits.

-

Western Blot for Signaling Proteins: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phosphorylated p38, total p38, phosphorylated STAT5A, and total STAT5A. Appropriate secondary antibodies are used for detection.

Mouse Model of DNBS-Induced Colitis

This protocol outlines the induction of colitis and subsequent treatment with JTE-907 as described in relevant studies.

1. Induction of Colitis:

-

C57BL/6 mice are lightly anesthetized.

-

100 µL of 2,4-dinitrobenzenesulfonic acid (DNBS; 4 mg in 50% ethanol) is administered intrarectally using a catheter. Control mice receive 50% ethanol.

2. JTE-907 Treatment:

-

JTE-907 is administered to the treatment group (e.g., orally or intraperitoneally) at a specified dose and frequency. The control group receives the vehicle.

3. Assessment of Colitis:

-

Clinical Scoring: Mice are monitored daily for changes in body weight, stool consistency, and rectal bleeding. A disease activity index (DAI) is calculated.

-

Histological Analysis: At the end of the experiment, colons are removed, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, tissue damage, and cellular infiltration.

-

Immunohistochemistry/Flow Cytometry of Lamina Propria Lymphocytes: Lamina propria mononuclear cells are isolated from the colon. The percentage of CD4+CD25+FoxP3+ Treg cells is determined by flow cytometry.

-

Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, is measured in colon tissue homogenates.

-

Cytokine Analysis: Colon tissue is homogenized, and cytokine levels (e.g., TNF-α, IL-1β) are measured by ELISA or multiplex assay.

Conclusion

JTE-907 demonstrates a significant and specific effect on T cell differentiation, promoting the development of immunosuppressive Treg cells. This is mediated through the CB2 receptor and involves the activation of p38 and STAT5A signaling pathways. The ability of JTE-907 to increase Treg populations and ameliorate inflammation in a preclinical model of colitis highlights its potential as a therapeutic agent for the treatment of autoimmune and inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action on other T cell lineages and to translate these promising preclinical findings into clinical applications.

References

- 1. Selective CB2 inverse agonist JTE907 drives T cell differentiation towards a Treg cell phenotype and ameliorates inflammation in a mouse model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro and in vivo pharmacological characterization of JTE-907, a novel selective ligand for cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

JTE-907 (CAS RN: 282089-49-0): A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

JTE-907 is a potent and selective inverse agonist of the cannabinoid receptor 2 (CB2), a key component of the endocannabinoid system primarily expressed on immune cells. With the CAS Registry Number 282089-49-0, JTE-907 has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the CB2 receptor. This technical guide provides an in-depth overview of JTE-907, encompassing its chemical properties, mechanism of action, and significant findings from key in vitro and in vivo studies. Detailed experimental protocols, quantitative data summarized in tabular format, and visualizations of signaling pathways and experimental workflows are presented to facilitate its application in research and drug development.

Chemical and Physical Properties

JTE-907, chemically known as N-(benzo[1][2]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide, is a synthetic quinolone derivative.[2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 282089-49-0 | |

| Molecular Formula | C₂₄H₂₆N₂O₆ | |

| Molecular Weight | 438.48 g/mol | |

| IUPAC Name | N-(1,3-benzodioxol-5-ylmethyl)-7-methoxy-2-oxo-8-(pentyloxy)-1,2-dihydroquinoline-3-carboxamide | |

| Solubility | Soluble in DMSO (up to 100 mM) and ethanol (up to 10 mM) | |

| Purity | ≥98% (HPLC) | |

| Appearance | Off-white to light yellow solid | |

| Storage | Store at room temperature. For long-term storage of solutions, -20°C or -80°C is recommended. |

Mechanism of Action: A Selective CB2 Receptor Inverse Agonist

JTE-907 exhibits high affinity and selectivity for the CB2 receptor over the CB1 receptor. Unlike a neutral antagonist which simply blocks agonist binding, an inverse agonist, such as JTE-907, binds to the receptor and reduces its basal or constitutive activity.

The primary mechanism of action for JTE-907's inverse agonism at the CB2 receptor involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels. In cells expressing the CB2 receptor, JTE-907 has been shown to increase forskolin-stimulated cAMP production in a concentration-dependent manner. This is in contrast to CB2 agonists, which typically inhibit adenylyl cyclase and decrease cAMP levels.

Binding Affinity and Selectivity

The binding affinity of JTE-907 for CB2 receptors has been characterized in various species. The table below summarizes the reported inhibitor constant (Ki) values and selectivity ratios.

| Receptor Species | Ki (nM) for CB2 | Ki (nM) for CB1 | Selectivity Ratio (CB1/CB2) | Reference |

| Human | 35.9 | 2370 | 66 | |

| Mouse | 1.55 | 1060 | 684 | |

| Rat | 0.38 | 1050 | 2760 |

Key In Vitro and In Vivo Findings and Experimental Protocols

JTE-907 has been extensively studied in various preclinical models, demonstrating significant anti-inflammatory and immunomodulatory effects.

In Vitro Studies

Objective: To determine the binding affinity of JTE-907 for cannabinoid receptors.

Experimental Protocol:

-

Cell Lines/Tissues: CHO cells stably expressing human or mouse CB2 receptors, and rat splenocytes for native CB2 receptors. Cerebellum membranes from mice and rats were used for CB1 receptor binding.

-

Radioligand: [³H]CP-55,940, a potent cannabinoid agonist.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

-

Procedure:

-

Cell membranes or tissue homogenates (50-100 µg of protein) are incubated with the radioligand and various concentrations of JTE-907.

-

Incubation is carried out at 30°C for 60 minutes.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of JTE-907 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Objective: To assess the inverse agonist activity of JTE-907 at the CB2 receptor.

Experimental Protocol:

-

Cell Line: CHO cells expressing human or mouse CB2 receptors.

-

Procedure:

-

Cells are pre-incubated with various concentrations of JTE-907 for 15 minutes.

-

Forskolin (typically 1 µM), an activator of adenylyl cyclase, is then added to stimulate cAMP production.

-

The incubation continues for an additional 15-30 minutes at 37°C.

-

The reaction is stopped, and the cells are lysed.

-

Intracellular cAMP levels are measured using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis: The concentration-response curve for JTE-907 on forskolin-stimulated cAMP accumulation is plotted to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).

Objective: To investigate the effect of JTE-907 on the differentiation of T helper (Th) cells.

Experimental Protocol:

-

Cell Source: Naïve CD4⁺ T lymphocytes isolated from the spleens of mice.

-

Procedure:

-

Naïve CD4⁺ T cells are cultured under Th0-polarizing conditions (anti-CD3 and anti-CD28 antibodies).

-

JTE-907 (typically at concentrations around 100 nM) is added to the culture medium.

-

Cells are cultured for several days.

-

The differentiation into regulatory T cells (Tregs) is assessed by flow cytometry for the expression of the transcription factor FoxP3 and surface markers like CD25.

-

The expression of cytokines such as TGF-β and IL-10 can also be measured by ELISA or RT-qPCR.

-

-

Signaling Pathway Analysis: To elucidate the downstream signaling, the phosphorylation of proteins like p38 and STAT5A can be assessed by Western blotting or flow cytometry.

Objective: To examine the effects of JTE-907 on insulin secretion and β-cell viability, and to dissect the underlying signaling pathways.

Experimental Protocol:

-

Islet Source: Islets isolated from human donors or mice (including GPR55 knockout models).

-

Insulin Secretion Assay:

-

Isolated islets are perifused with buffer containing different glucose concentrations.

-

JTE-907 (typically 10 µM) is added to the perifusion medium.

-

Fractions of the perifusate are collected over time, and insulin concentration is measured by radioimmunoassay (RIA).

-

-

Apoptosis Assay:

-

Islets are cultured with or without pro-inflammatory cytokines to induce apoptosis.

-

JTE-907 (10 µM) is added to the culture medium.

-

Apoptosis is quantified by measuring caspase-3/7 activity using a luminescent assay.

-

-

Signaling Assays:

-

cAMP Measurement: As described in section 3.1.2.

-

Inositol Monophosphate (IP₁) Measurement: To assess Gq protein coupling, IP₁ accumulation is measured using a fluorescence-based assay.

-

Intracellular Calcium ([Ca²⁺]i) Measurement: Islets are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM), and changes in [Ca²⁺]i in response to JTE-907 are monitored using single-cell microfluorometry.

-

In Vivo Studies

Objective: To evaluate the anti-inflammatory effect of JTE-907 in an acute inflammation model.

Experimental Protocol:

-

Animal Model: Male CD-1 or C57BL/6 mice.

-

Procedure:

-

JTE-907 is administered orally (p.o.) at various doses (e.g., 0.01-10 mg/kg). The vehicle is often a suspension in 0.5% methylcellulose.

-

After a set time (e.g., 1 hour), carrageenan (1% in saline) is injected into the subplantar region of the right hind paw to induce inflammation.

-

Paw volume is measured at different time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection using a plethysmometer.

-

-